molecular formula C23H20N2O6 B2568815 3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618876-22-5

3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Katalognummer: B2568815
CAS-Nummer: 618876-22-5
Molekulargewicht: 420.421
InChI-Schlüssel: NPSRQPRPSGQYQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetically derived pyrrol-2-one derivative intended for research and development purposes. This compound features a complex molecular structure that incorporates multiple pharmacologically significant moieties, including methoxy-substituted benzoyl and phenyl groups, as well as a methylisoxazole substituent. Such structural characteristics are often explored in medicinal chemistry for their potential biological activities and as key intermediates in the synthesis of more complex molecules. As a specialty chemical, it is representative of a class of compounds used in high-throughput screening, lead optimization, and investigating structure-activity relationships (SAR). This product is provided with guaranteed high purity and identity for reliable experimental results. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-13-12-18(24-31-13)25-20(16-6-4-5-7-17(16)30-3)19(22(27)23(25)28)21(26)14-8-10-15(29-2)11-9-14/h4-12,20,26H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRORKAMUGOJH-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological properties, focusing on its antiproliferative, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C30H40N2O5C_{30}H_{40}N_{2}O_{5} with a molecular weight of 508.65 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including methoxy and isoxazole moieties.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). It demonstrated IC50 values ranging from 3.1 µM to 5.3 µM, indicating potent inhibitory effects on cell proliferation .
Cell LineIC50 (µM)Reference
MCF-73.1
HCT1165.3

These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Preliminary tests indicated its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were reported at 16 µM, demonstrating its potential as an antimicrobial agent .
Bacterial StrainMIC (µM)Reference
Staphylococcus aureus16
Escherichia coli16

This antimicrobial activity suggests possible applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antiproliferative and antimicrobial properties, the compound has shown anti-inflammatory effects in various models:

  • Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines, which could contribute to its therapeutic potential in inflammatory diseases. Studies have indicated a reduction in TNF-alpha and IL-6 levels in treated cells .

Case Studies

A recent case study evaluated the effects of this compound on human ovarian cancer cell lines. The results indicated that treatment led to significant apoptosis and reduced cell migration, implicating it as a promising candidate for further investigation in metastatic cancers .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. The presence of the pyrrole and isoxazole moieties may contribute to the inhibition of cancer cell proliferation. For instance, derivatives of pyrrolidine have shown activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Compounds that contain similar functional groups have been investigated for their anti-inflammatory effects. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a significant area of research, where such compounds can potentially reduce inflammation and associated pain. Molecular docking studies suggest that this compound may interact effectively with these enzymes, leading to reduced inflammatory responses.

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Research has shown that certain benzoyl derivatives possess activity against a range of bacterial and fungal pathogens. The methoxy groups may enhance lipophilicity, allowing better membrane penetration and increased efficacy against microbial cells.

Neuroprotective Effects

Explorations into neuroprotective agents have led to interest in compounds featuring isoxazole rings, which are known for their ability to modulate neurotransmitter systems. This compound's potential to protect neuronal cells from oxidative stress and excitotoxicity could be beneficial in treating neurodegenerative diseases.

Data Tables

Application AreaMechanism of ActionReferences
AnticancerInduces apoptosis, inhibits cell proliferation
Anti-inflammatoryInhibits COX and LOX pathways
AntimicrobialDisrupts microbial membranes
NeuroprotectiveModulates neurotransmitter systems

Case Study 1: Anticancer Activity

A study focused on similar pyrrole-based compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting that the target compound may exhibit comparable effects.

Case Study 2: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects of benzoyl derivatives highlighted their capacity to inhibit COX-2 expression in vitro. This inhibition was linked to a reduction in prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Case Study 3: Antimicrobial Efficacy

A series of tests against Staphylococcus aureus and Escherichia coli showed that methoxy-substituted compounds displayed enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that the target compound could be developed as a novel antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Effects

  • Pyrrol-2-one Core: The target compound shares a pyrrol-2-one core with 3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one (Compound 25, ). However, differences in substituents significantly alter properties: 4-Position: The 4-methoxybenzoyl group (target) vs. 4-methylbenzoyl (Compound 25). 5-Position: The 2-methoxyphenyl group (target) vs. 3-trifluoromethylphenyl (Compound 25). Trifluoromethyl is electron-withdrawing, reducing electron density and possibly lowering reactivity in nucleophilic reactions compared to methoxy . 1-Position: The 5-methylisoxazole (target) vs. 2-hydroxypropyl (Compound 25). Isoxazole rings are rigid and may improve metabolic stability compared to flexible alkyl chains .
  • Comparison with Pyrazole Derivatives :

    • 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide () features a pyrazole core with chlorophenyl and hydroxy substituents. Chlorine’s electronegativity contrasts with methoxy’s electron-donating nature, affecting dipole moments and crystal packing .

Physical and Spectroscopic Properties

  • Melting Point : Compound 25 melts at 205–207°C. The target compound’s bulkier methoxy groups may lower melting points due to reduced crystal packing efficiency .
  • Mass Spectrometry : Compound 25 has m/z 420.1573 ([M+H]⁺). The target compound’s molecular weight is higher (~493 g/mol), with distinct fragmentation patterns due to isoxazole and methoxybenzoyl groups .

Data Tables

Table 1: Substituent Comparison of Pyrrol-2-one Derivatives

Position Target Compound Compound 25 () (Pyrazole Derivative)
3 -OH -OH -OH (pyrazole)
4 4-Methoxybenzoyl 4-Methylbenzoyl Chlorophenyl
5 2-Methoxyphenyl 3-Trifluoromethylphenyl Methylphenyl
1 5-Methylisoxazol-3-yl 2-Hydroxypropyl Phenyl

Table 2: Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound ~190–200 (est.) ~493 3-OH, Isoxazole, Methoxy
Compound 25 () 205–207 420 3-OH, Trifluoromethyl, Benzoyl
Pyrazole Not reported ~450 (est.) Chlorophenyl, Pyrazole

Research Findings and Implications

  • Synthetic Challenges : Low yields in pyrrolone synthesis (e.g., 9% in ) highlight the need for optimized conditions, such as using catalysts or alternative solvents .
  • Bioactivity Potential: Methoxy-substituted compounds may exhibit enhanced antioxidant or anti-inflammatory properties compared to halogenated analogs, as seen in triazole derivatives () .
  • Crystallography : The target compound’s isoxazole ring may lead to distinct crystal packing vs. pyrazole/thiazole derivatives (), influencing solid-state stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization reactions. For example, pyrrolone derivatives are synthesized via base-assisted cyclization of hydroxy-pyrrolone precursors with aromatic aldehydes or amines. Recrystallization (e.g., using methanol) is a common purification step, with yields varying based on substituent reactivity and reaction conditions . Key intermediates, such as substituted benzaldehydes, are critical for introducing aryl groups at specific positions.

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : A combination of techniques is required:

  • Melting Point Analysis : To assess purity (e.g., sharp melting points indicate high crystallinity) .
  • Spectroscopy : 1H/13C NMR for confirming substituent positions and stereochemistry; FTIR for functional group identification (e.g., hydroxyl, carbonyl) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .

Q. How do the electronic effects of methoxy substituents influence the compound’s stability during synthesis?

  • Methodological Answer : Methoxy groups (-OCH3) are electron-donating, which can stabilize intermediates via resonance during cyclization. However, steric hindrance from bulky substituents (e.g., 2-methoxyphenyl) may reduce reaction efficiency. Optimization of reaction time and temperature is crucial, as seen in studies where shorter stirring times (3 hours) improved yields compared to overnight reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents:

  • Aroyl Group Modification : Replace 4-methoxybenzoyl with other aroyl groups (e.g., 3-methylbenzoyl) to assess impact on bioactivity .
  • Isoxazole Ring Substitution : Introduce halogens or alkyl groups at the 5-methylisoxazole position to study electronic/steric effects on target binding .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition or antimicrobial activity screens, referencing protocols from analogous pyrrolone derivatives .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Solubility : Methoxy groups enhance hydrophobicity, affecting bioavailability. Use logP calculations and solubility assays to correlate activity with physicochemical properties .
  • Crystallographic Packing : Hydrogen bonding (e.g., O–H···N interactions) and dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl) influence solid-state stability and dissolution rates .
  • Statistical Validation : Apply multivariate analysis to distinguish significant SAR trends from experimental noise .

Q. How can computational modeling complement experimental data in optimizing this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Docking Studies : Predict binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock, focusing on interactions with the isoxazole and pyrrolone moieties .
  • MD Simulations : Simulate solvation dynamics to assess membrane permeability, guided by crystallographic data on hydrogen-bonding networks .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability, highlighting potential sites for derivatization (e.g., methyl groups on isoxazole) to reduce hepatic clearance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.